![molecular formula C18H21FN4O2 B2951588 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one CAS No. 2319809-33-9](/img/structure/B2951588.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one is a complex organic compound with significant importance in the field of medicinal chemistry. Its unique structure, which includes a bicyclic octane ring and a triazole moiety, makes it a subject of interest for various biological and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one can be synthesized through a multi-step process involving the formation of key intermediates. One common approach is to start with the construction of the bicyclic octane ring, followed by the introduction of the triazole group. Finally, the fluorophenoxy propanone moiety is incorporated under controlled conditions.
Industrial Production Methods: Industrial-scale production may involve optimizations such as the use of catalytic systems, solvent selection, and purification techniques to enhance yield and efficiency. Advanced methodologies like continuous flow chemistry could be employed to improve the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical transformations, including:
Oxidation: : Conversion of specific functional groups.
Reduction: : Modification of the triazole ring or other reducible sites.
Substitution: : Reactions with nucleophiles or electrophiles at the phenoxy or triazole positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions are usually tailored to maintain the integrity of the bicyclic structure while achieving the desired chemical transformation.
Major Products: Major products from these reactions are often derivatives with altered pharmacological properties, making them valuable for further research in drug development.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of novel compounds with potential therapeutic effects. Biology : Investigated for its interactions with biological macromolecules, such as enzymes and receptors. Medicine : Explored for its potential as a lead compound in the development of new medications targeting specific diseases. Industry : Utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The triazole moiety and fluorophenoxy group play crucial roles in binding affinity and specificity, modulating the activity of these targets and influencing downstream effects.
Similar Compounds
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenoxy)propan-1-one
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-bromophenoxy)propan-1-one
Uniqueness: The presence of the fluorine atom in 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can significantly enhance its biological activity compared to its chloro and bromo counterparts.
That's a deep dive into this compound. Complex but fascinating!
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12(25-17-5-3-2-4-16(17)19)18(24)23-13-6-7-14(23)9-15(8-13)22-11-20-10-21-22/h2-5,10-15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWDFXLOZBRONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3C=NC=N3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
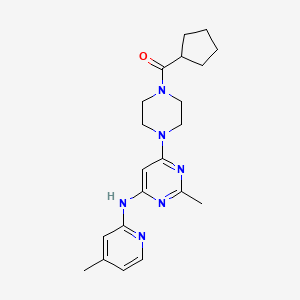
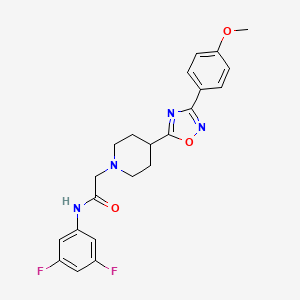
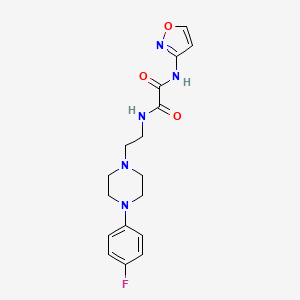
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B2951509.png)
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2951510.png)
![Ethyl 2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetate](/img/structure/B2951512.png)
![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2951513.png)
![1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2951515.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2951517.png)
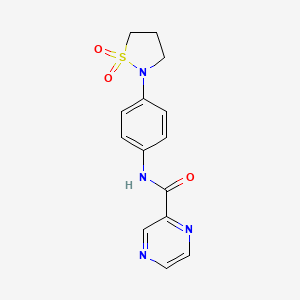
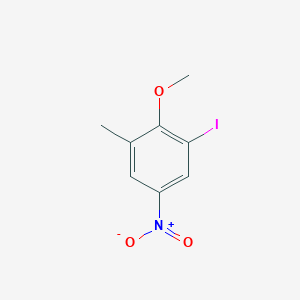
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2951521.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2951522.png)

